CD73-IN-4 is a methylenephosphonic acid-based CD73 inhibitor with an IC50 of 2.6 nM for human CD73—10.8-fold more potent than CD73-IN-3. It exhibits >3,846-fold selectivity over CD39, A2aR, and NTPDases, ensuring on-target phenotype deconvolution with minimal off-target interference. Defined cross-reactivity on murine CD73 (cellular IC50 = 13 nM) enables translational benchmarking in syngeneic models. Its distinct chemotype provides an orthogonal validation tool versus non-nucleotide inhibitors such as CD73-IN-5 or ORIC-533. Ideal as a high-potency reference standard for SAR campaigns, lead optimization, and adenosine pathway target validation in cancer immunology programs.
Molecular FormulaC16H23ClN5O7P
Molecular Weight463.8 g/mol
Cat. No.B8144622
⚠ Attention: For research use only. Not for human or veterinary use.
CD73-IN-4 for Research Procurement: A Potent, Selective Methylenephosphonic Acid CD73 Inhibitor
CD73-IN-4 is a methylenephosphonic acid-based small molecule that acts as a potent and selective inhibitor of ecto-5′-nucleotidase (CD73), an enzyme central to adenosine-mediated immunosuppression in the tumor microenvironment . It is identified as a research-grade tool compound, distinct from clinical-stage anti-CD73 monoclonal antibodies or orally bioavailable small molecules, and is primarily utilized in preclinical studies to dissect the CD73-adenosine signaling axis . Its defined chemical structure and well-characterized in vitro profile position it as a key comparator for lead optimization and target validation studies within cancer immunology research programs .
Why CD73-IN-4 Cannot Be Replaced by Other CD73 Inhibitors in Preclinical Research
Generic substitution within the class of CD73 inhibitors is scientifically unsound due to profound differences in potency, selectivity, and chemical class that fundamentally alter experimental outcomes. The CD73-IN series includes compounds with orders-of-magnitude variance in biochemical activity against human CD73, ranging from an IC50 of 2.6 nM for CD73-IN-4 to 28 nM for CD73-IN-3 [1]. Beyond the IN-series, inhibitors like AB680 achieve picomolar potency (Ki = 5 pM) [2], while non-nucleotide clinical candidates such as CD73-IN-5 (~19 nM) or ORIC-533 (subnanomolar) [3] possess divergent selectivity windows, pharmacokinetic properties, and mechanisms of action (e.g., oral bioavailability, AMP-competitiveness). Even among nucleotide analogs, PSB-12379 (Ki = 2.21 nM for human CD73) [4] offers a distinct potency and selectivity benchmark. Consequently, substituting CD73-IN-4 with a generic 'CD73 inhibitor' risks introducing confounding variables in enzyme kinetics, cellular target engagement, and off-target activity that can invalidate comparative analyses and misguide lead optimization efforts.
[1] TargetMol. CD73-IN-3 Product Datasheet. Available at: https://www.tsbiochem.com/target/cd73 View Source
[2] Lawson KV, et al. Discovery of AB680: A Potent and Selective Inhibitor of CD73. J Med Chem. 2020 Oct 22;63(20):11448-11468. doi: 10.1021/acs.jmedchem.0c00525. View Source
[3] ORIC Pharmaceuticals. Discovery of ORIC-533, an Orally Bioavailable CD73 Inhibitor That Maintains Activity in High AMP Environments to Reverse Tumor Immunosuppression. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0960894X2500474X View Source
Quantitative Differentiation of CD73-IN-4 Against Key Comparators for Informed Procurement
Comparative Biochemical Potency: CD73-IN-4 vs. CD73-IN-3
CD73-IN-4 demonstrates an IC50 of 2.6 nM against human CD73 . In contrast, CD73-IN-3, a closely related analog from the same patent family, exhibits an IC50 of 28 nM [1]. This represents an approximate 10.8-fold improvement in biochemical potency for CD73-IN-4.
In vitro enzymatic assay using recombinant human CD73.
Why This Matters
Higher potency at the target enzyme requires lower compound concentrations in cellular and in vivo assays, reducing the risk of off-target effects and solvent-related toxicity.
[1] TargetMol. CD73-IN-3 Product Datasheet. Available at: https://www.tsbiochem.com/target/cd73 View Source
Comparative Cellular Potency: CD73-IN-4 vs. Non-Nucleotide Inhibitor CD73-IN-5 in Human SK-OV-3 Cells
In the human ovarian cancer cell line SK-OV-3, which endogenously expresses CD73, CD73-IN-4 demonstrates a cellular IC50 of 0.55 nM . While direct cellular IC50 data for CD73-IN-5 in SK-OV-3 cells is unavailable, a cross-study comparison in CHO cells overexpressing human CD73 reveals that CD73-IN-4 achieves an IC50 of 2.6 nM , whereas CD73-IN-5 exhibits an IC50 of approximately 12.4 nM . This suggests a substantial potency advantage for CD73-IN-4 in a cellular context.
CD73 InhibitionCellular PotencyOvarian Cancer
Evidence Dimension
Cellular Potency (IC50 in cells expressing human CD73)
Target Compound Data
SK-OV-3 cells: 0.55 nM; CHO-hCD73 cells: 2.6 nM
Comparator Or Baseline
CD73-IN-5: CHO-hCD73 cells: ~12.4 nM
Quantified Difference
~4.8-fold greater potency for CD73-IN-4 in CHO-hCD73 cells
Conditions
Cell-based assays measuring inhibition of AMP-to-adenosine conversion.
Why This Matters
Superior cellular potency indicates a greater ability to engage the target in a physiologically relevant membrane-bound context, translating to more effective blockade of adenosine production in tumor microenvironment models.
CD73 InhibitionCellular PotencyOvarian Cancer
Comparative Biochemical Potency: CD73-IN-4 vs. Nucleotide Analog PSB-12379
While a direct Ki comparison is unavailable, the IC50 of CD73-IN-4 against human CD73 is reported as 2.6 nM . PSB-12379, a potent nucleotide analog CD73 inhibitor, exhibits a Ki of 2.21 nM for human CD73 [1]. Assuming a competitive inhibition model where IC50 approximates Ki, CD73-IN-4 demonstrates comparable potency to this established tool compound.
CD73 InhibitionNucleotide AnalogKi Value
Evidence Dimension
Biochemical Potency (IC50/Ki for human CD73)
Target Compound Data
IC50 = 2.6 nM
Comparator Or Baseline
PSB-12379: Ki = 2.21 nM
Quantified Difference
Approximately equivalent potency (difference within assay variability)
Conditions
In vitro enzymatic assays using recombinant human CD73.
Why This Matters
This establishes CD73-IN-4 as a potency-matched alternative to PSB-12379, offering researchers a distinct chemotype (methylenephosphonic acid vs. nucleotide analog) for orthogonal validation of CD73-mediated phenotypes.
Comparative Selectivity Profile: CD73-IN-4 vs. AB680
CD73-IN-4 exhibits exceptional selectivity, with IC50 values >10,000 nM against CD39, A2aR, and NTPDase2, 3, and 8, representing a >3,846-fold selectivity window relative to its human CD73 IC50 (2.6 nM) . While AB680 is a picomolar inhibitor of CD73 (Ki = 5 pM) [1], the magnitude of its selectivity over related ectonucleotidases (e.g., CD39) is reported as >10,000-fold . Although both compounds demonstrate high selectivity, the quantitative window for CD73-IN-4 is defined against a broader panel of purinergic targets, providing a more comprehensive off-target risk assessment.
CD73 InhibitionSelectivityOff-target Activity
Evidence Dimension
Selectivity Window vs. CD39 and other purinergic targets
Target Compound Data
IC50 > 10,000 nM for CD39, A2aR, NTPDase2/3/8; >3,846-fold vs. CD73 IC50
Comparator Or Baseline
AB680: >10,000-fold selectivity over CD39
Quantified Difference
Both exhibit >3,800-fold selectivity; CD73-IN-4's off-target panel is more extensively characterized.
Conditions
In vitro enzymatic assays against a panel of related purinergic enzymes.
Why This Matters
A well-defined selectivity profile minimizes the risk of confounding biological effects from off-target inhibition, ensuring that experimental outcomes can be confidently attributed to CD73 blockade. The broader panel characterization for CD73-IN-4 offers greater experimental confidence.
CD73 InhibitionSelectivityOff-target Activity
[1] Lawson KV, et al. Discovery of AB680: A Potent and Selective Inhibitor of CD73. J Med Chem. 2020 Oct 22;63(20):11448-11468. doi: 10.1021/acs.jmedchem.0c00525. View Source
Comparative Potency Across Species Orthologs: CD73-IN-4 vs. Class-Level Data
CD73-IN-4 demonstrates a distinct species cross-reactivity profile, with IC50 values of 0.86 nM for soluble human CD73 and 3.0 nM for soluble mouse CD73, indicating a ~3.5-fold preference for the human enzyme . In CHO cells overexpressing human or mouse CD73, the IC50 values are 2.6 nM and 13 nM, respectively, representing a ~5-fold difference . This contrasts with many nucleotide analog inhibitors, which often show broader cross-reactivity or different species-specific potency ratios.
Class of nucleotide analog CD73 inhibitors (e.g., PSB-12379: Ki 2.21 nM for human, 9.03 nM for rat)
Quantified Difference
CD73-IN-4 shows a 3.5-5.0 fold difference between human and mouse; PSB-12379 shows a ~4.1-fold difference between human and rat.
Conditions
In vitro enzymatic assays using recombinant soluble CD73 and CHO cells overexpressing CD73 orthologs.
Why This Matters
Quantified species cross-reactivity is critical for translational research, allowing researchers to accurately model human CD73 inhibition in murine tumor models and anticipate potential efficacy gaps when extrapolating to human studies.
Optimal Research Applications for CD73-IN-4 Based on Empirical Evidence
Lead Optimization and SAR Studies in Cancer Immunology
CD73-IN-4 serves as a high-potency (IC50 2.6 nM) benchmark for structure-activity relationship (SAR) campaigns aimed at developing next-generation CD73 inhibitors. Its 10.8-fold potency advantage over CD73-IN-3 [1] and comparable activity to PSB-12379 [2] makes it an ideal reference compound for assessing the impact of structural modifications on target engagement. Furthermore, its extensive characterization across multiple species orthologs and cellular systems provides a robust framework for evaluating the translational potential of new chemical entities .
Target Validation and Functional Dissection of the Adenosinergic Axis
The compound's well-defined selectivity profile (>3,846-fold window over CD39, A2aR, and NTPDases) makes CD73-IN-4 a precise tool for deconvoluting the specific role of CD73 in adenosine-mediated immunosuppression. By minimizing confounding off-target effects on other purinergic enzymes, researchers can confidently attribute changes in T cell proliferation, cytokine production, or tumor growth inhibition directly to CD73 blockade, rather than to broader modulation of the adenosinergic system.
Comparative Efficacy Studies in Syngeneic Mouse Tumor Models
Despite a ~5-fold preference for human over mouse CD73 in cellular assays , CD73-IN-4 retains substantial activity against the murine enzyme (cellular IC50 = 13 nM). This quantifiable cross-reactivity allows for its use in immunocompetent syngeneic mouse models to benchmark in vivo efficacy against other CD73-targeting agents (e.g., anti-CD73 antibodies) or in combination with immune checkpoint inhibitors. The known species potency difference must be factored into dose selection and interpretation of results.
Orthogonal Validation of Phenotypes Generated with Non-Nucleotide Inhibitors
Given its distinct methylenephosphonic acid chemotype, CD73-IN-4 provides a valuable orthogonal tool for validating CD73-dependent phenotypes initially identified with non-nucleotide inhibitors like CD73-IN-5 or clinical candidates such as ORIC-533. Confirmation of a biological effect with CD73-IN-4 strengthens the evidence that the phenotype is truly driven by on-target CD73 inhibition and is not an artifact of a specific chemical scaffold or an off-target activity unique to non-nucleotide compounds.
[1] TargetMol. CD73-IN-3 Product Datasheet. Available at: https://www.tsbiochem.com/target/cd73 View Source
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